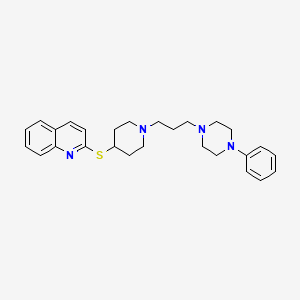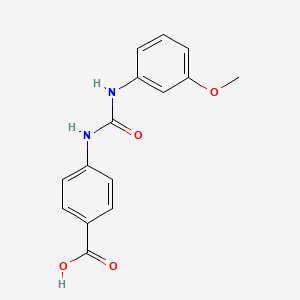![molecular formula C14H28O3Si B11947522 (5S)-5-({[Tri(propan-2-yl)silyl]oxy}methyl)oxolan-2-one CAS No. 189516-38-9](/img/structure/B11947522.png)
(5S)-5-({[Tri(propan-2-yl)silyl]oxy}methyl)oxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5S)-5-({[Tri(propan-2-yl)silyl]oxy}methyl)oxolan-2-one is a chemical compound that belongs to the class of oxolanes This compound is characterized by the presence of a silyl ether group and a lactone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-({[Tri(propan-2-yl)silyl]oxy}methyl)oxolan-2-one typically involves the reaction of a suitable oxolane precursor with tri(propan-2-yl)silyl chloride in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production.
化学反応の分析
Types of Reactions
(5S)-5-({[Tri(propan-2-yl)silyl]oxy}methyl)oxolan-2-one can undergo various types of chemical reactions, including:
Oxidation: The silyl ether group can be oxidized to form silanols or siloxanes.
Reduction: The lactone ring can be reduced to form the corresponding diol.
Substitution: The silyl ether group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce diols.
科学的研究の応用
(5S)-5-({[Tri(propan-2-yl)silyl]oxy}methyl)oxolan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving silyl ethers.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (5S)-5-({[Tri(propan-2-yl)silyl]oxy}methyl)oxolan-2-one involves its interaction with specific molecular targets. The silyl ether group can undergo hydrolysis to release the active oxolane moiety, which can then participate in various biochemical pathways. The lactone ring can also interact with enzymes and other proteins, influencing their activity.
類似化合物との比較
Similar Compounds
- (5S)-5-({[Tri(methyl)silyl]oxy}methyl)oxolan-2-one
- (5S)-5-({[Tri(ethyl)silyl]oxy}methyl)oxolan-2-one
- (5S)-5-({[Tri(butyl)silyl]oxy}methyl)oxolan-2-one
Uniqueness
(5S)-5-({[Tri(propan-2-yl)silyl]oxy}methyl)oxolan-2-one is unique due to the presence of the tri(propan-2-yl)silyl group, which imparts specific steric and electronic properties. This makes it distinct from other silyl ether derivatives and influences its reactivity and applications.
特性
CAS番号 |
189516-38-9 |
|---|---|
分子式 |
C14H28O3Si |
分子量 |
272.45 g/mol |
IUPAC名 |
(5S)-5-[tri(propan-2-yl)silyloxymethyl]oxolan-2-one |
InChI |
InChI=1S/C14H28O3Si/c1-10(2)18(11(3)4,12(5)6)16-9-13-7-8-14(15)17-13/h10-13H,7-9H2,1-6H3/t13-/m0/s1 |
InChIキー |
LJAJSNNKLUOKPV-ZDUSSCGKSA-N |
異性体SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC[C@@H]1CCC(=O)O1 |
正規SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC1CCC(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



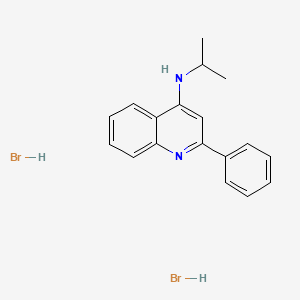
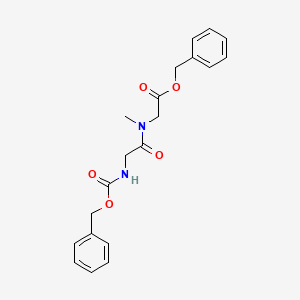
![ethyl 4-benzyl-1-([1,1'-biphenyl]-4-ylcarbonyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11947474.png)

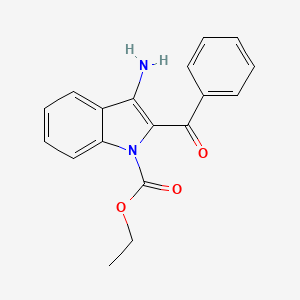
![N'-[(E)-(4-chlorophenyl)methylidene]-2-phenoxyacetohydrazide](/img/structure/B11947513.png)




